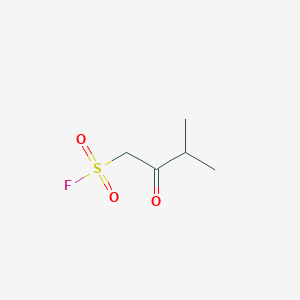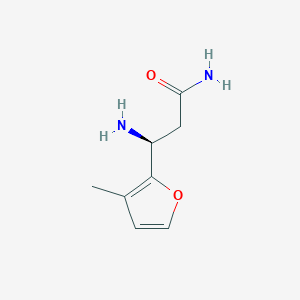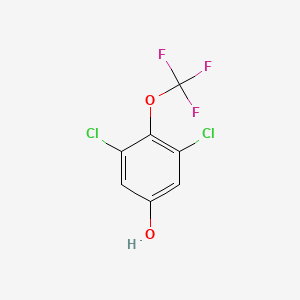![molecular formula C13H18ClN B13322157 N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13322157.png)
N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine is an organic compound with the molecular formula C13H18ClN It is characterized by a cyclopentane ring substituted with a methyl group and an amine group attached to a 4-chlorophenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with 3-methylcyclopentanone in the presence of a base, followed by reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- N-[(4-chlorophenyl)methyl]cyclopentanamine
- 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine
Comparison: N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine is unique due to the presence of the methyl group on the cyclopentane ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity for research and application.
特性
分子式 |
C13H18ClN |
|---|---|
分子量 |
223.74 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C13H18ClN/c1-10-2-7-13(8-10)15-9-11-3-5-12(14)6-4-11/h3-6,10,13,15H,2,7-9H2,1H3 |
InChIキー |
CMLGFXWNGNSXRM-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)NCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid](/img/structure/B13322115.png)


![2-[(Octan-2-yl)amino]butan-1-ol](/img/structure/B13322124.png)

![2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B13322126.png)


